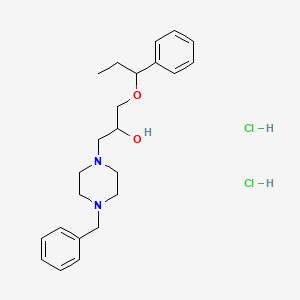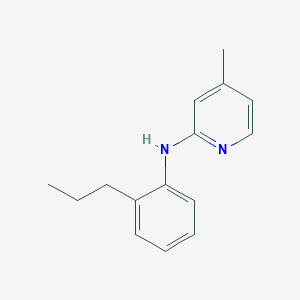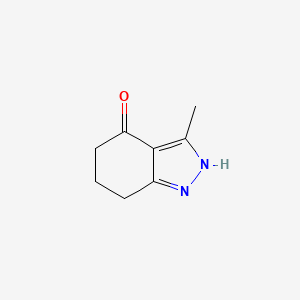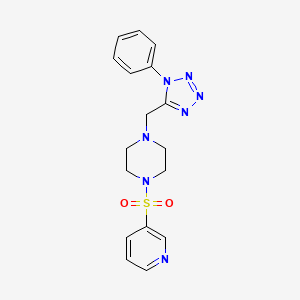![molecular formula C15H13F3N4O2S B2959195 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797027-93-0](/img/structure/B2959195.png)
1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl group and a 2-(trifluoromethyl)phenyl group linked by a urea moiety. The tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl group is a heterocyclic system . The 2-(trifluoromethyl)phenyl group is a phenyl ring with a trifluoromethyl substituent, which can greatly influence the physical and chemical properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic ring, the urea linkage, and the phenyl ring. The trifluoromethyl group on the phenyl ring would be a significant electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring, the urea linkage, and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic ring, the urea linkage, and the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which could influence the polarity, solubility, and stability of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Synthetic Approaches : Research has developed efficient methods for synthesizing derivatives similar to the compound , utilizing microwave irradiation for rapid synthesis, offering satisfactory yields. This includes the creation of 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds, showcasing the versatility and potential for diverse chemical modifications (Li & Chen, 2008).
- Crystal Structure Analysis : The study of crystal structures through X-ray diffraction provides insights into the molecular arrangement, supporting the design of compounds with tailored properties. For example, the crystal structure of a related compound was determined, helping to understand the molecular interactions and stability (Li & Chen, 2008).
Biological Activity
- Antimicrobial and Antitumor Activities : Urea derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects. Novel syntheses of 4,5-disubstituted thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential for developing new therapeutic agents (Ling et al., 2008).
- Cytokinin-like Activity in Plant Biology : Some urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), demonstrate cytokinin-like activity, influencing cell division and differentiation in plants. This has significant implications for agricultural biotechnology, where urea derivatives can be used to enhance plant growth and productivity (Ricci & Bertoletti, 2009).
- Synthetic Ureas as Enantioselective Anion Receptors : The study of atropisomeric urea derivatives has revealed their potential as enantioselective anion receptors, offering insights into the development of new materials for chiral separation techniques or asymmetric catalysis (Roussel et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)8-4-1-2-5-9(8)20-13(24)22-14-21-10-6-3-7-19-12(23)11(10)25-14/h1-2,4-5H,3,6-7H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWOVBVHFOKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)



![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)




![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2959134.png)